3-(Aza(2,4-difluorophenyl)methylene)-1-(morpholin-4-ylmethyl)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aza(2,4-difluorophenyl)methylene)-1-(morpholin-4-ylmethyl)indolin-2-one, also known as (AZDMIMI), is a newly synthesized compound with potential applications in medical research and drug development. It is an indole-based compound that has been used in various studies to investigate the biochemical and physiological effects of its components. AZDMIMI has been found to possess a variety of properties, including anti-inflammatory, anti-bacterial, anti-tumor, and anti-oxidant activities. Additionally, its low toxicity and solubility make it an attractive option for use in laboratory experiments.
Mécanisme D'action
The exact mechanism of action of AZDMIMI is not yet fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). Additionally, it has been suggested that AZDMIMI may act by modulating the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
AZDMIMI has been found to possess a variety of biochemical and physiological effects. In animal studies, it has been found to possess anti-inflammatory, anti-bacterial, anti-tumor, and anti-oxidant activities. Additionally, it has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α, and to modulate the activity of certain enzymes, such as COX-2.
Avantages Et Limitations Des Expériences En Laboratoire
AZDMIMI has several advantages that make it an attractive option for use in laboratory experiments. It is highly soluble in water, making it easy to work with in aqueous solutions. Additionally, its low toxicity makes it a safe option for use in laboratory experiments. However, it is important to note that AZDMIMI has not been approved for human use, and therefore should not be used in clinical trials.
Orientations Futures
Given its potential therapeutic applications, there are several potential future directions for research on AZDMIMI. These include further investigations into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be conducted into the development of novel delivery systems for AZDMIMI, such as nanoparticles or liposomes. Finally, further research could be conducted into the development of new synthetic methods for the production of AZDMIMI, as well as its potential use in drug development.
Méthodes De Synthèse
The synthesis of AZDMIMI has been reported in the literature using several different methods. The most common method involves the reaction of 2,4-difluorophenylmethylamine with morpholin-4-ylmethylindolin-2-one in the presence of a palladium catalyst. This reaction yields the desired product in high yields with good purity. Other methods have been reported, including the reaction of morpholin-4-ylmethylindolin-2-one with 2,4-difluorophenylmethylamine in the presence of a tin catalyst, and the reaction of morpholin-4-ylmethylindolin-2-one with 2,4-difluorophenylmethylamine in the presence of a copper catalyst.
Applications De Recherche Scientifique
AZDMIMI has been used in a variety of scientific research applications. It has been used to investigate the biochemical and physiological effects of its components, as well as its potential therapeutic applications. For example, AZDMIMI has been found to possess anti-inflammatory, anti-bacterial, anti-tumor, and anti-oxidant activities. Additionally, its low toxicity and solubility make it an attractive option for use in laboratory experiments.
Propriétés
IUPAC Name |
3-(2,4-difluorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O2/c20-13-5-6-16(15(21)11-13)22-18-14-3-1-2-4-17(14)24(19(18)25)12-23-7-9-26-10-8-23/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGYHHWBYDYOLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C3=CC=CC=C3C(=NC4=C(C=C(C=C4)F)F)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aza(2,4-difluorophenyl)methylene)-1-(morpholin-4-ylmethyl)indolin-2-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.